molecular formula C7H13N3O B12863113 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B12863113
M. Wt: 155.20 g/mol
InChI Key: YOUKVDPJPZFCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylamino group at position 4 and two methyl groups at positions 1 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride and solvents like acetone or chloroform .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. Its dimethylamino group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(dimethylamino)-2,3-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H13N3O/c1-5-6(9(2)3)7(11)8-10(5)4/h1-4H3,(H,8,11)

InChI Key

YOUKVDPJPZFCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.